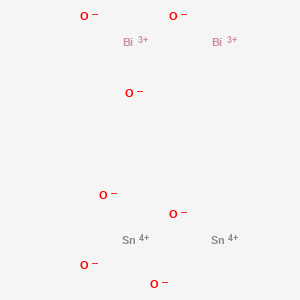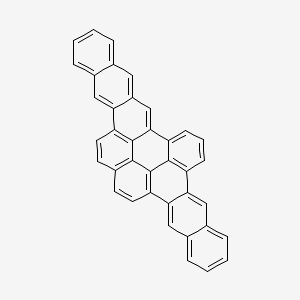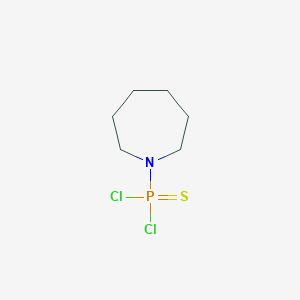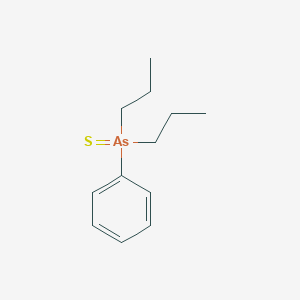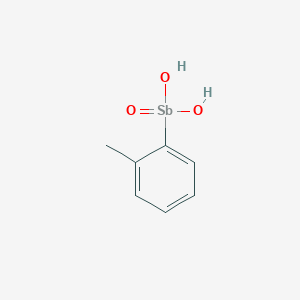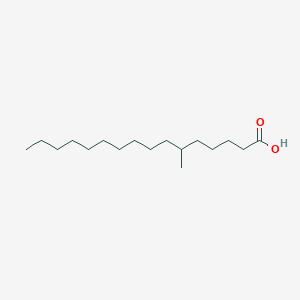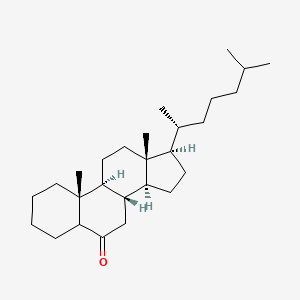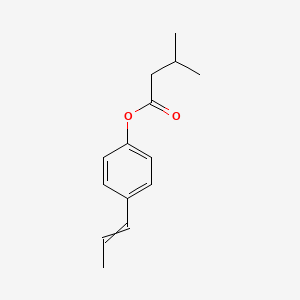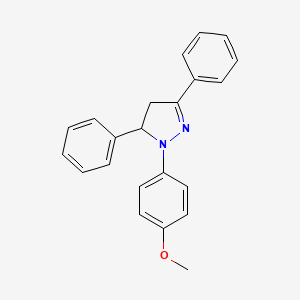![molecular formula C18H30O2 B14718767 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one CAS No. 20498-89-9](/img/structure/B14718767.png)
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is a complex organic compound with the molecular formula C18H32O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one typically involves multiple steps, including the formation of cyclohexane rings and the introduction of the hydroxyl group. One common method involves the following steps:
Formation of Cyclohexane Rings: The initial step involves the cyclization of appropriate precursors to form the cyclohexane rings.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Enone Structure: The final step involves the formation of the enone structure through an aldol condensation reaction, which typically requires a base catalyst such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and enone structure allow it to participate in redox reactions and form covalent bonds with biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but with a phenyl group instead of the enone structure.
2-Cyclohexen-1-one: Contains a similar enone structure but lacks the hydroxyl group and additional cyclohexane ring.
Uniqueness
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is unique due to its combination of two cyclohexane rings, a hydroxyl group, and an enone structure
Eigenschaften
CAS-Nummer |
20498-89-9 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-[4-(4-hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,19H,3-12H2,1-2H3 |
InChI-Schlüssel |
ILEWBEVHSTXKPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CC)C1CCC(=O)CC1)C2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





